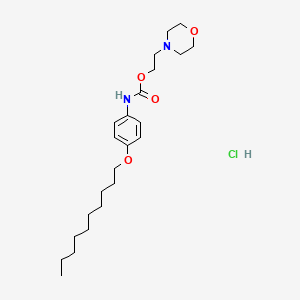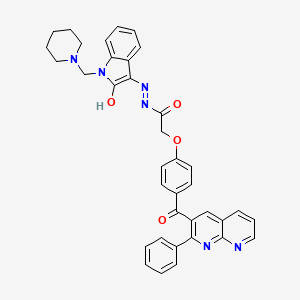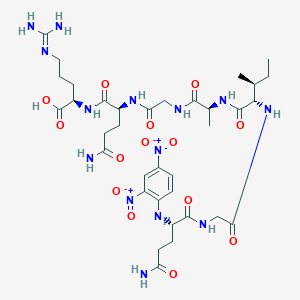
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring. This compound is notable for its unique structure, which includes an aminopropyl group and a methoxy group. Phenolic compounds are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an appropriate nucleophile under specific conditions. For instance, the reaction of an aryl halide with potassium hydroxide (KOH) in a biphasic solvent system like 1,4-dioxane/water can yield phenolic compounds . Another method involves the hydroxylation of aryl halides using a nickel catalyst and water as the hydroxyl source .
Industrial Production Methods
Industrial production of phenolic compounds often employs catalytic processes. For example, the palladium-catalyzed synthesis of phenols from aryl halides using monophosphine-based catalysts is a widely used method . Additionally, the cumene process, which involves the oxidation of cumene to cumene hydroperoxide followed by acid-catalyzed cleavage, is a significant industrial method for producing phenol .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to quinones or other oxidation products.
Reduction: Reduction reactions can convert phenolic compounds to their corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common for phenolic compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are typical
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Products like 2-nitrophenol, 4-nitrophenol, and 2,4,6-tribromophenol
Applications De Recherche Scientifique
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of phenol, 4-((2S)-2-aminopropyl)-2-methoxy- involves its interaction with various molecular targets and pathways. Phenolic compounds are known to exert their effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting enzyme activity.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- can be compared with other phenolic compounds such as:
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
Catechol: A dihydroxybenzene with two hydroxyl groups in ortho positions.
Resorcinol: A dihydroxybenzene with hydroxyl groups in meta positions
Uniqueness
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds .
Propriétés
Numéro CAS |
150200-03-6 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
4-[(2S)-2-aminopropyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3/t7-/m0/s1 |
Clé InChI |
GPBOYXOSSQEJBH-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CC1=CC(=C(C=C1)O)OC)N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















